2-(2-((5-Fluoro-2-methylphenyl)amino)ethoxy)ethan-1-ol
Description
2-(2-((5-Fluoro-2-methylphenyl)amino)ethoxy)ethan-1-ol is a substituted ethanol derivative featuring a phenylamino-ethoxy backbone. Its structure comprises a 5-fluoro-2-methylphenyl group linked via an aminoethoxy chain to a terminal hydroxyl group. This compound is hypothesized to exhibit biological activity due to its structural similarity to other aminoethanol derivatives used in drug discovery, such as PROTACs (Proteolysis-Targeting Chimeras) and enzyme-targeting agents . The analysis below focuses on structurally related analogs to infer properties and applications.
Properties
Molecular Formula |
C11H16FNO2 |
|---|---|
Molecular Weight |
213.25 g/mol |
IUPAC Name |
2-[2-(5-fluoro-2-methylanilino)ethoxy]ethanol |
InChI |
InChI=1S/C11H16FNO2/c1-9-2-3-10(12)8-11(9)13-4-6-15-7-5-14/h2-3,8,13-14H,4-7H2,1H3 |
InChI Key |
QJJORYMLJBFMJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NCCOCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((5-Fluoro-2-methylphenyl)amino)ethoxy)ethan-1-ol typically involves the reaction of 5-fluoro-2-methylaniline with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .
Industrial Production Methods
On an industrial scale, the production of 2-(2-((5-Fluoro-2-methylphenyl)amino)ethoxy)ethan-1-ol involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional steps such as recrystallization and distillation to further purify the compound .
Chemical Reactions Analysis
Types of Reactions
2-(2-((5-Fluoro-2-methylphenyl)amino)ethoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The fluoro group on the aromatic ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(2-((5-Fluoro-2-methylphenyl)amino)ethoxy)ethan-1-ol is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-((5-Fluoro-2-methylphenyl)amino)ethoxy)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key analogs with comparable 2-(2-(substituted amino)ethoxy)ethan-1-ol backbones include:
Key Observations :
- Aromatic vs. Heterocyclic Substituents : The 5-fluoro-2-methylphenyl group in the target compound contrasts with benzyloxy (YTK-A76) or pyrimidinyl groups (). Fluorine substituents typically enhance lipophilicity and metabolic stability compared to bulkier benzyl or pyrimidine groups .
- Amino Group Variations: Methylamino () or dimethylaminoethylamino () substituents influence hydrogen-bonding capacity and solubility. The primary amino group in the target compound may enhance reactivity in conjugation reactions compared to tertiary amines.
Comparison :
Physicochemical Properties
NMR and Spectral Data :
- 2-(2-((2-Chloro-6-methylpyrimidin-4-yl)(methyl)amino)ethoxy)ethan-1-ol: ¹H-NMR (CDCl₃) shows peaks at δ 2.35 (s, 3H, CH₃), 3.67–3.85 (m, 6H, ethoxy chain), and 6.15–6.25 (m, 1H, pyrimidine-H) .
- PEG-amine : Exhibits high binding constants (KA = 2468 M⁻¹) with crown ethers due to ammonium group interactions .
Inference for Target Compound :
Target Compound Hypotheses :
- The 5-fluoro-2-methylphenyl group may enhance blood-brain barrier penetration or receptor affinity compared to non-fluorinated analogs. Potential applications include kinase inhibition or PROTAC development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
